1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one is an organic compound that features a tert-butoxy group attached to a phenyl ring, which is further connected to a methyl-propanone structure
Preparation Methods
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Chemical Reactions Analysis
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride for reductions and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group can influence the reactivity and stability of the compound, making it suitable for various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one can be compared with other similar compounds such as:
Tert-butyl esters: These compounds also feature the tert-butoxy group and are used in similar applications in organic synthesis.
Tetrathiafulvalene-tetraazapyrene triads: These compounds exhibit unique electronic properties due to the presence of tert-butyl groups, making them suitable for applications in organic electronics.
The uniqueness of this compound lies in its specific structure, which combines the tert-butoxy group with a phenyl ring and a methyl-propanone moiety, offering distinct reactivity and applications.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)13(15)11-6-8-12(9-7-11)16-14(3,4)5/h6-10H,1-5H3 |
InChI Key |
GTQARVNDPBAWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.